molecular formula C8H9N3O5 B8728800 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate CAS No. 4812-32-2

2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate

Cat. No.: B8728800
CAS No.: 4812-32-2
M. Wt: 227.17 g/mol
InChI Key: VDZJVXFACHQYKK-UHFFFAOYSA-N
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Description

2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is a heterocyclic compound that features an imidazole ring substituted with a carboxaldehyde group at the 2-position, an acetyloxyethyl group at the 1-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate typically involves multi-step reactions starting from readily available imidazole derivatives. One common approach includes the following steps:

    Nitration: Introduction of the nitro group at the 5-position of the imidazole ring.

    Formylation: Introduction of the carboxaldehyde group at the 2-position.

    Acetylation: Introduction of the acetyloxyethyl group at the 1-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) can be used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

    Oxidation: 1H-Imidazole-2-carboxylic acid, 1-[2-(acetyloxy)ethyl]-5-nitro-

    Reduction: 1H-Imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-amino-

    Substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

Scientific Research Applications

2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-
  • 1H-Imidazole-2-carboxaldehyde, 1-ethyl-
  • 1H-Imidazole-2-carboxaldehyde, 1-[2-(hydroxy)ethyl]-

Comparison: 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is unique due to the presence of both the acetyloxyethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. In contrast, other similar compounds may lack one or both of these groups, resulting in different properties and applications.

Properties

CAS No.

4812-32-2

Molecular Formula

C8H9N3O5

Molecular Weight

227.17 g/mol

IUPAC Name

2-(2-formyl-5-nitroimidazol-1-yl)ethyl acetate

InChI

InChI=1S/C8H9N3O5/c1-6(13)16-3-2-10-7(5-12)9-4-8(10)11(14)15/h4-5H,2-3H2,1H3

InChI Key

VDZJVXFACHQYKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C(=CN=C1C=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 6.27 gm. portion of 1-(2-acetoxyethyl)-2-hydroxymethyl-5-nitroimidazole is refluxed with 13.3 gm. of lead tetraacetate in 200 ml. of benzene for 18 hours, cooled, and filtered. The filtrate is washed with 50 ml. of saturated sodium carbonate solution, and the organic phase is separated therefrom. The remaining aqueous phase is twice extracted with 30 ml. of chloroform, and then combined with the above separated organic phase. The combined organic phases are dried under magnesium sulfate, and filtered. The organic solvents are then removed in vacuo, giving the above aldehyde.
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